3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
CAS No.: 1396859-36-1
Cat. No.: VC5260378
Molecular Formula: C22H21FN4OS
Molecular Weight: 408.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396859-36-1 |
---|---|
Molecular Formula | C22H21FN4OS |
Molecular Weight | 408.5 |
IUPAC Name | 5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C22H21FN4OS/c1-25-11-3-5-18(25)14-27(15-19-6-4-12-29-19)22(28)21-13-20(24-26(21)2)16-7-9-17(23)10-8-16/h3-13H,14-15H2,1-2H3 |
Standard InChI Key | LNFKEXSTDJYIIF-UHFFFAOYSA-N |
SMILES | CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C22H21FN4OS, with a molecular weight of 408.5 g/mol. Its IUPAC name reflects a pyrazole core substituted at position 3 with a 4-fluorophenyl group, while the carboxamide moiety at position 5 is functionalized with dual N-alkyl chains: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. The stereoelectronic effects of the fluorine atom and heterocyclic substituents contribute to its unique physicochemical profile.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C22H21FN4OS |
Molecular Weight | 408.5 g/mol |
CAS Number | 1396859-36-1 |
SMILES | CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Topological Polar Surface Area | 98.5 Ų (calculated) |
Synthetic Pathways
Pyrazole-5-carboxamides are typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds . For this compound, a multi-step route likely involves:
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Formation of the pyrazole ring via cyclocondensation of 4-fluorophenyl hydrazine with a diketone precursor.
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N-methylation at position 1 using methyl iodide or dimethyl sulfate.
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Sequential N-alkylation with (1-methylpyrrol-2-yl)methyl and thiophen-2-ylmethyl halides.
Critical reaction parameters include anhydrous conditions, catalytic base (e.g., K2CO3), and controlled temperatures (60–80°C) to prevent regioisomer formation . Source documents a related synthesis where regioisomeric byproducts were resolved using preparative HPLC, underscoring the importance of purification in obtaining the target compound.
Pharmacological Profile
RAGE Inhibition and Alzheimer’s Disease
As a RAGE inhibitor, this compound reduces the interaction between RAGE and amyloid-β (Aβ), a pathogenic mechanism in Alzheimer’s disease . Surface plasmon resonance (SPR) studies demonstrate a binding affinity (KD) of 12.3 nM for the RAGE extracellular domain, surpassing earlier 2-aminopyrimidine analogs . Molecular docking reveals that the 4-fluorophenyl group occupies a hydrophobic cleft near the V-type immunoglobulin domain, while the pyrrole-thiophene substituents stabilize polar interactions with Lys52 and Asp109 residues .
Table 2: Comparative RAGE Inhibition Data
Compound | IC50 (RAGE) | Aqueous Solubility (µg/mL) |
---|---|---|
Target Compound | 18.7 nM | 34.2 |
2-Aminopyrimidine (1) | 45.2 nM | 9.8 |
Analog 40 (4-fluorophenoxy) | 22.1 nM | 28.5 |
Structure-Activity Relationships (SAR)
Key SAR insights include:
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4-Fluorophenyl Group: Enhances RAGE binding by 3.2-fold compared to unsubstituted phenyl, attributed to fluorine’s electronegativity and hydrophobic π-stacking .
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Dual N-Alkylation: The (1-methylpyrrol-2-yl)methyl and thiophen-2-ylmethyl groups improve brain permeability (logP = 3.1) while maintaining solubility via hydrogen bonding with the carboxamide .
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Methylation at N1: Prevents metabolic oxidation, increasing plasma half-life to 4.7 hours in murine models .
Analytical Characterization
Spectroscopic Identification
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High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 409.1582 (calculated: 409.1589), confirming molecular formula.
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1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (d, J = 4.8 Hz, 1H, thiophene), 6.75–6.68 (m, 3H, pyrrole and thiophene), 4.92 (s, 2H, N-CH2-pyrrole), 4.58 (s, 2H, N-CH2-thiophene), 3.72 (s, 3H, N-CH3) .
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